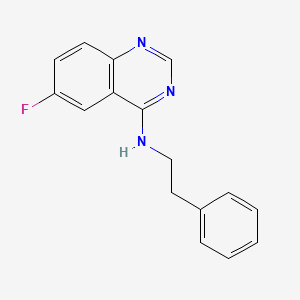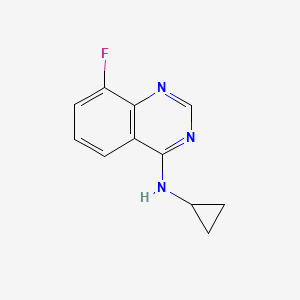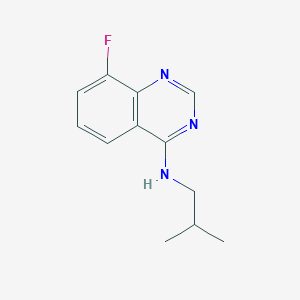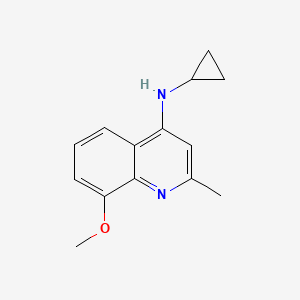![molecular formula C17H17N3O B7851853 N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851853.png)
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline class of molecules Quinazolines are bicyclic compounds containing two nitrogen atoms in the ring structure, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine typically involves the following steps:
Benzene Derivative Preparation: The starting material, 4-methoxyphenyl ethylamine, is prepared by reacting 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Quinazoline Formation: The benzene derivative is then reacted with anthranilic acid in the presence of polyphosphoric acid (PPA) to form the quinazoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may involve the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can be used to convert the quinazoline core to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Quinazolin-4-one Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Biology: It has been investigated for its effects on cell signaling pathways and its potential use in cancer research.
Material Science: The compound's unique properties have been explored for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is similar to other quinazoline derivatives, such as:
Quinazolin-4-one: A closely related compound with similar biological activities.
2-Methoxyquinazoline: Another derivative with potential medicinal applications.
4-Methoxybenzamide:
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-14-8-6-13(7-9-14)10-11-18-17-15-4-2-3-5-16(15)19-12-20-17/h2-9,12H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXAYBIKYVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851781.png)

![6-fluoro-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851792.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851798.png)
![2-[(6-Fluoroquinazolin-4-yl)amino]ethanol](/img/structure/B7851804.png)
![3-[(6-Fluoroquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7851811.png)


![4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7851858.png)
![4-{[(Quinazolin-4-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B7851862.png)

![2-[(6-Bromoquinazolin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7851869.png)
![1-(3-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851876.png)
![1-(4-bromophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851891.png)
